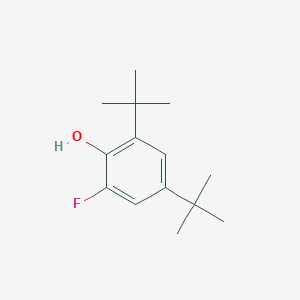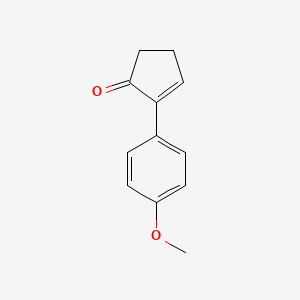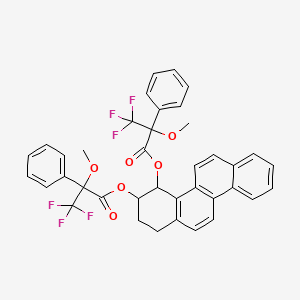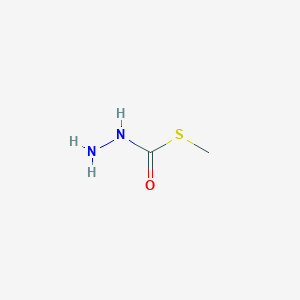
1-(3-Phenyl-4H-1,4-benzothiazin-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenyl-4H-1,4-benzothiazin-2-yl)ethan-1-one is a chemical compound belonging to the benzothiazine family Benzothiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenyl-4H-1,4-benzothiazin-2-yl)ethan-1-one typically involves the condensation of substituted 2-amino-benzenethiols with appropriate carbonyl compounds. One common method includes the reaction of 2-amino-benzenethiol with acetophenone under acidic conditions to form the desired benzothiazine derivative . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1-(3-Phenyl-4H-1,4-benzothiazin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
1-(3-Phenyl-4H-1,4-benzothiazin-2-yl)ethan-1-one has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(3-Phenyl-4H-1,4-benzothiazin-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the benzothiazine ring .
相似化合物的比较
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar core structure but differ in the position and type of substituents.
Benzothiazoles: These are structurally related but lack the additional ring present in benzothiazines.
Benzoxazines: These compounds contain an oxygen atom in place of sulfur in the ring structure.
Uniqueness
1-(3-Phenyl-4H-1,4-benzothiazin-2-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
| 74675-52-8 | |
分子式 |
C16H13NOS |
分子量 |
267.3 g/mol |
IUPAC 名称 |
1-(3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone |
InChI |
InChI=1S/C16H13NOS/c1-11(18)16-15(12-7-3-2-4-8-12)17-13-9-5-6-10-14(13)19-16/h2-10,17H,1H3 |
InChI 键 |
DGTFJERWSWLGBW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(NC2=CC=CC=C2S1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/no-structure.png)





